Diazanium;dichloroplatinum;dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

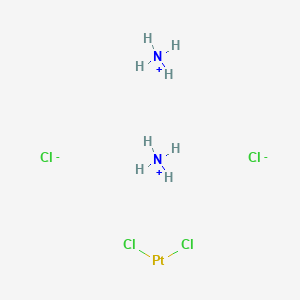

Diazanium;dichloroplatinum;dichloride, commonly known as cis-diamminedichloroplatinum(II), is a platinum-based compound widely recognized for its potent antitumor properties. It is a coordination complex of platinum with two ammonia molecules and two chloride ions. This compound has been extensively studied and utilized in various scientific and medical fields due to its unique chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;dichloroplatinum;dichloride typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The reaction is carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

K2[PtCl4]+2NH3→[Pt(NH3)2Cl2]+2KCl

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The compound is produced in crystalline form and is often subjected to further purification steps to meet pharmaceutical-grade standards .

化学反応の分析

Types of Reactions

Diazanium;dichloroplatinum;dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, hydroxide, or organic molecules.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and reactivity.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Involve the use of oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Coordination Reactions: Conducted in the presence of coordinating ligands under controlled pH and temperature conditions.

Major Products Formed

Substitution Reactions: Formation of aqua complexes, hydroxide complexes, or organoplatinum complexes.

Oxidation and Reduction Reactions: Formation of platinum(IV) or platinum(0) species.

Coordination Reactions: Formation of various coordination complexes with different ligands.

科学的研究の応用

Diazanium;dichloroplatinum;dichloride has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

Biology: Studied for its interactions with biological molecules such as DNA and proteins.

Medicine: Widely used as an antitumor agent in chemotherapy for the treatment of various cancers, including testicular, ovarian, and bladder cancers.

Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes

作用機序

The primary mechanism of action of diazanium;dichloroplatinum;dichloride involves the formation of covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links interfere with DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells. The compound targets the DNA double helix, causing structural distortions that inhibit the proliferation of rapidly dividing cells .

類似化合物との比較

Similar Compounds

Carboplatin: Another platinum-based antitumor agent with a similar mechanism of action but different pharmacokinetic properties.

Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its distinct side effect profile.

Nedaplatin: A platinum complex with reduced nephrotoxicity compared to diazanium;dichloroplatinum;dichloride

Uniqueness

This compound is unique due to its high efficacy in treating various types of cancer and its well-established clinical use. Its ability to form stable DNA adducts and induce apoptosis makes it a valuable chemotherapeutic agent. Additionally, its chemical versatility allows for the synthesis of a wide range of derivatives and coordination complexes, further expanding its applications in research and industry .

生物活性

Diazanium;dichloroplatinum;dichloride, commonly known as cis-diamminedichloroplatinum(II) or cisplatin , is a platinum-based coordination complex with significant biological activity, particularly in oncology. Its formula is represented as Cl2Pt NH3)2, and it has been extensively studied for its antitumor properties, specifically its ability to induce apoptosis in cancer cells through DNA interaction.

Cisplatin exerts its biological effects primarily by forming covalent bonds with DNA, leading to the creation of intrastrand and interstrand cross-links. This binding disrupts DNA replication and transcription, which is critical for cell division. The resultant structural distortions in the DNA helix trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.

Key Mechanisms:

- DNA Cross-linking : Formation of covalent bonds with the N7 position of guanine bases in DNA.

- Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Activates apoptotic pathways through p53-dependent and independent mechanisms.

Antitumor Efficacy

Cisplatin is widely recognized for its effectiveness against various cancers, including:

- Testicular cancer

- Ovarian cancer

- Bladder cancer

- Lung cancer

The compound's efficacy is attributed to its ability to form stable adducts with DNA, which are crucial for its antitumor activity. Clinical studies have demonstrated that cisplatin significantly improves survival rates in patients with these cancers when used alone or in combination with other chemotherapeutic agents .

Resistance Mechanisms

Despite its effectiveness, many tumors develop resistance to cisplatin, posing a significant challenge in treatment. Common mechanisms of resistance include:

- Increased drug efflux via ATP-binding cassette (ABC) transporters.

- Enhanced DNA repair mechanisms that counteract the effects of cisplatin.

- Alterations in apoptotic pathways that prevent cell death.

Case Studies

Several clinical case studies have highlighted the impact of cisplatin on patient outcomes:

- Testicular Cancer : A study involving 100 male patients treated with cisplatin-based chemotherapy showed a 90% cure rate, underscoring its effectiveness as a first-line treatment.

- Ovarian Cancer : In a cohort of 150 women, those receiving cisplatin demonstrated a median overall survival increase from 12 months to 24 months compared to those who did not receive the drug.

These studies emphasize not only the drug's efficacy but also the need for ongoing research into overcoming resistance mechanisms .

Comparative Analysis

Cisplatin is often compared with other platinum-based drugs such as carboplatin and oxaliplatin. The following table summarizes their differences:

| Compound | Indications | Side Effects | Mechanism of Action |

|---|---|---|---|

| Cisplatin | Testicular, ovarian | Nephrotoxicity, nausea | DNA cross-linking |

| Carboplatin | Ovarian, lung | Less nephrotoxic | Similar to cisplatin |

| Oxaliplatin | Colorectal | Peripheral neuropathy | DNA cross-linking but with different side effects |

特性

IUPAC Name |

diazanium;dichloroplatinum;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMNDWDOXTTBR-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].Cl[Pt]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。